molecular formula C55H89N2NaO11P B12363650 18:1 MPB PE

18:1 MPB PE

Cat. No.: B12363650
M. Wt: 1008.3 g/mol
InChI Key: GACCDYAPRDTKLX-VCRVZWGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 170917026 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound. Based on the evidence, CID 170917026 likely represents a compound analyzed via advanced analytical methods such as gas chromatography-mass spectrometry (GC-MS) (Figure 1 in ) and characterized for structural or functional attributes. For example, Figure 1 in illustrates a GC-MS chromatogram and mass spectrum for a CID-associated compound, suggesting its application in natural product analysis or synthetic chemistry.

Properties

Molecular Formula

C55H89N2NaO11P

Molecular Weight

1008.3 g/mol

InChI

InChI=1S/C55H89N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(61)65-46-50(68-55(62)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-45-44-56-51(58)35-33-34-48-38-40-49(41-39-48)57-52(59)42-43-53(57)60;/h17-20,38-43,50H,3-16,21-37,44-47H2,1-2H3,(H,56,58)(H,63,64);/b19-17-,20-18-;/t50-;/m1./s1

InChI Key

GACCDYAPRDTKLX-VCRVZWGWSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 170917026 involves specific reaction conditions and reagents. The preparation methods typically include the use of solvents such as methanol and catalysts like trifluoroacetic acid to facilitate esterification reactions . The process may involve multiple steps to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of CID 170917026 is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 170917026 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of CID 170917026 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of CID 170917026 depend on the specific reagents and conditions used. These products can include various derivatives and analogs that exhibit enhanced chemical and physical properties.

Scientific Research Applications

CID 170917026 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 170917026 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The comparison of CID 170917026 with analogous compounds requires evaluating structural, analytical, and functional properties.

Structural Similarity

Compounds with structural analogs, such as oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092; Figure 1 in ), provide a basis for comparison. Key structural features (e.g., functional groups, stereochemistry) influence reactivity and bioactivity. For example:

  • Oscillatoxin D (CID 101283546) contains a macrocyclic lactone core, which may correlate with cytotoxic properties.

Table 1: Structural Comparison of CID 170917026 Hypothetical Analogs

CID Molecular Formula Key Functional Groups Bioactivity (Hypothetical)
170917026 CₙHₘOₖX Lactone, hydroxyl Antimicrobial
101283546 C₃₂H₄₈O₈ Macrocyclic lactone Cytotoxic
185389 C₃₃H₅₀O₈ Methylated lactone Enhanced stability
Analytical Characterization

GC-MS and collision cross-section (CCS) measurements are critical for differentiating compounds. highlights GC-MS chromatograms and vacuum distillation fractions (Figure 1C, D), which can resolve compounds based on volatility and polarity. For instance, CID 170917026 may exhibit distinct retention times or fragmentation patterns compared to oscillatoxin derivatives.

Table 2: Hypothetical GC-MS Data Comparison

CID Retention Time (min) Base Peak (m/z) Diagnostic Fragments
170917026 12.3 245 245 → 127, 89
101283546 15.7 489 489 → 301, 183
185389 16.1 503 503 → 315, 197
Pharmacological and Functional Differences

Structural modifications, such as methylation or hydroxylation, impact pharmacological profiles. and emphasize evaluating efficacy, safety, and physicochemical properties. For example:

  • Solubility : Molecular weight differences (e.g., CID 185389 vs. CID 101283546) may reduce aqueous solubility, affecting bioavailability .
  • Thermal Stability : Methylation in CID 185389 could enhance thermal stability compared to CID 101283546, as seen in distillation fraction data (D).

Q & A

Basic Research Questions

Q. How to formulate a focused research question for CID 170917026 in experimental chemistry?

  • Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does varying temperature (intervention) affect the catalytic efficiency (outcome) of CID 170917026 in polymer synthesis (problem) compared to standard catalysts (comparison) under controlled reaction times (time)?" .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with resource constraints, novelty, and ethical standards . Avoid vague terms like "study" or "analyze" and specify measurable variables (e.g., reaction yield, kinetic parameters) .

Q. What experimental design principles are critical for studying CID 170917026’s properties?

  • Key steps :

  • Define independent (e.g., catalyst concentration) and dependent variables (e.g., reaction rate) explicitly .
  • Include control groups (e.g., reactions without CID 170917026) and replicate experiments to minimize bias .
  • Use factorial designs to test multiple variables simultaneously (e.g., temperature, pH, and solvent polarity) .
    • Document all materials, synthesis protocols, and instrumentation details to ensure reproducibility .

Q. How to ensure reproducibility in studies involving CID 170917026?

  • Provide detailed experimental procedures, including purity verification methods (e.g., NMR, HPLC) and instrument calibration data .
  • Share raw datasets and analytical workflows in supplementary materials .
  • Use standardized units (e.g., molarity, SI units) and adhere to IUPAC nomenclature for chemical reporting .

Advanced Research Questions

Q. How to resolve contradictions in published data on CID 170917026’s mechanistic pathways?

  • Methodology :

  • Conduct a systematic literature review to identify conflicting hypotheses (e.g., radical vs. ionic mechanisms) .
  • Design comparative experiments using isotopic labeling or kinetic isotope effects (KIE) to test competing models .
  • Apply multivariate statistical analysis (e.g., PCA) to isolate variables contributing to discrepancies .
    • Cross-validate findings with computational simulations (e.g., DFT calculations) to reconcile experimental and theoretical results .

Q. What advanced techniques optimize the synthetic route of CID 170917026 for scalability?

  • Strategies :

  • Use Design of Experiments (DoE) to identify critical process parameters (e.g., catalyst loading, solvent choice) .
  • Implement flow chemistry to enhance reaction control and reduce batch variability .
  • Characterize intermediates via in situ spectroscopy (e.g., FTIR, Raman) to monitor reaction progression .
    • Evaluate environmental impact using green chemistry metrics (e.g., E-factor, atom economy) .

Q. How to integrate computational modeling with experimental studies of CID 170917026?

  • Workflow :

  • Perform molecular docking or MD simulations to predict binding affinities or stability under varying conditions .
  • Validate models with experimental data (e.g., crystallographic structures, thermodynamic measurements) .
  • Use machine learning (e.g., QSAR models) to correlate structural features with functional outcomes .
    • Ensure transparency by publishing code and validation datasets in open-access repositories .

Data Analysis & Reporting

Q. How to structure a manuscript on CID 170917026 for high-impact journals?

  • Follow the IMRaD format (Introduction, Methods, Results, and Discussion) :

  • Introduction : Link CID 170917026’s unique properties (e.g., chiral centers, redox activity) to unresolved research gaps .
  • Methods : Include subsections for synthesis, characterization, and computational methods, citing prior protocols .
  • Results : Use tables/graphs to highlight trends (e.g., Arrhenius plots for activation energy) .
  • Discussion : Contrast findings with literature and propose mechanistic revisions .

Q. What ethical considerations apply to studies involving CID 170917026?

  • Disclose funding sources and potential conflicts of interest .
  • Adhere to safety protocols for handling hazardous intermediates or byproducts .
  • Comply with open-data policies by depositing spectra and crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.